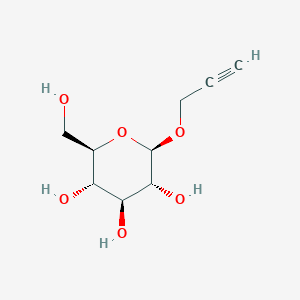

Propargyl beta-D-glucopyranoside

Description

Significance in Glycoscience and Chemical Biology

The primary significance of propargyl β-D-glucopyranoside lies in its utility as a building block in bio-orthogonal chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". researchgate.netrsc.org This reaction enables the stable and regioselective covalent linkage of the glucose molecule to a vast array of other molecules functionalized with an azide (B81097) group. rsc.org The reaction's high efficiency, chemoselectivity, and compatibility with a wide range of solvents and conditions make it exceptionally suitable for constructing complex molecular architectures. researchgate.net

In glycoscience, which studies the structure and function of carbohydrates (or glycans), this compound provides a reliable method for creating "neoglycoconjugates"—synthetic molecules that mimic naturally occurring glycoproteins and glycolipids. Researchers use these synthetic analogues to investigate the fundamental roles of carbohydrates in biological processes, such as cell recognition, signaling, and immune responses. The ability to precisely attach a glucose moiety to scaffolds allows for the systematic study of carbohydrate-protein interactions, which are central to many physiological and pathological events. nih.gov

In chemical biology, propargyl β-D-glucopyranoside serves as a powerful probe for labeling and tracking biomolecules. By incorporating this "clickable" sugar into biological systems, scientists can subsequently attach reporter molecules, such as fluorophores or affinity tags, to visualize and isolate specific glycans or their interacting partners within a cellular environment. rsc.org This approach has become invaluable for elucidating the complex roles of glycosylation in health and disease. The propargyl function is a well-established component in 1,3-dipolar cycloaddition reactions for synthesizing various triazole or isoxazole (B147169) derivatives. taylorfrancis.com

Overview of Research Trajectories for Propargyl β-D-Glucopyranoside Derivatives

Research involving propargyl β-D-glucopyranoside derivatives is expanding along several key trajectories, primarily leveraging its capacity for click chemistry to generate novel functional molecules.

One major research avenue is the synthesis of glycoclusters and dendrimers . By attaching multiple propargyl β-D-glucopyranoside units to a multivalent core scaffold, scientists can create molecules that present carbohydrates in a dense, clustered fashion. nih.gov This multivalency is crucial for mimicking the presentation of glycans on cell surfaces and for achieving high-avidity binding to carbohydrate-binding proteins (lectins). These glycoclusters are instrumental in studying and inhibiting biological processes mediated by lectins, such as the adhesion of pathogens like Pseudomonas aeruginosa to host cells. nih.gov

Another significant trajectory is the development of enzyme inhibitors . The glucose moiety can target the active sites of glycosidases, enzymes that cleave glycosidic bonds. By using click chemistry to link the propargyl glucopyranoside to various molecular fragments, researchers can create extensive libraries of triazole-containing compounds. researchgate.net These libraries are then screened for inhibitory activity against specific glycosidases, which are therapeutic targets for diseases like diabetes and viral infections. researchgate.netnih.gov The triazole ring formed in the click reaction is not just a linker but can actively participate in binding to the enzyme, enhancing inhibitory potency. nih.gov

A third prominent area of research is the creation of novel biomaterials and glycoconjugates . The propargyl group allows for the functionalization of polymers, lipids, and nanoparticles with glucose. rsc.orgcsmres.co.uk For instance, incorporating clickable alkyne groups into biodegradable polymers allows for their subsequent modification with sugars like azidoethyl β-D-glucopyranoside via click chemistry. rsc.org This results in functional copolymers with unique affinities for lectin molecules, opening avenues for targeted drug delivery and biosensing applications. rsc.org Similarly, coupling the sugar to lipids creates synthetic glycolipids used to study membrane biology and disarm drug-resistant bacteria. csmres.co.uk

The table below summarizes key research findings and applications of derivatives synthesized from propargyl β-D-glucopyranoside and related compounds.

Table 1: Research Applications of Propargyl β-D-Glucopyranoside and its Derivatives

| Derivative Type | Synthetic Strategy | Research Application | Key Findings |

|---|---|---|---|

| Triazole-linked Glycoclusters | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a multivalent scaffold. nih.gov | Inhibition of bacterial lectin PA-IL from Pseudomonas aeruginosa. nih.gov | Multivalent galactoside clusters showed significantly better binding to lectin PA-IL than simple galactose and reduced bacterial adhesion to bronchial cells. nih.gov |

| Pseudo-disaccharide Iminosugars | CuAAC click chemistry between N-propargyl iminosugars and azide-substituted glucose building blocks. nih.gov | Inhibition of glycosidase enzymes. nih.gov | The resulting triazole-linked pseudo-disaccharides showed inhibitory activity against α-glucosidase and β-amylase, with potency depending on the structure. nih.gov |

| Functional Copolymers | Click chemistry modification of polymers with azidoethyl β-D-glucopyranoside. rsc.org | Development of biomaterials for targeted drug delivery and biosensing. rsc.org | Resulting functional copolymers exhibit unique binding affinity for lectin molecules, making them suitable for medical applications. rsc.org |

| Triazolyl Glycolipids | CuAAC coupling of azido (B1232118) β-D-glucosides with alkynyl lipids. csmres.co.uk | Overcoming antibiotic resistance in bacteria. csmres.co.uk | The synthesized glycolipids were able to disarm methicillin-resistant Staphylococcus aureus (MRSA) when used synergistically with β-lactam antibiotics. csmres.co.uk |

| Glucopyranosyl Triazoles | CuAAC click chemistry using α- and β-glucopyranosyl azides and various alkynes. researchgate.net | Screening for glycosidase inhibitors. researchgate.net | A library of triazoles identified inhibitors for sweet almond β-glucosidase and yeast α-glucosidase, with inhibitory preference depending on the anomeric configuration. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKUDOWHGLWCBQ-SYHAXYEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616949 | |

| Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34272-03-2, 34384-79-7 | |

| Record name | 2-Propyn-1-yl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34272-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-yn-1-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propargyl β D Glucopyranoside and Its Derivatives

Direct Glycosylation Approaches

Direct glycosylation methods involve the formation of the glycosidic bond between a glucose donor and propargyl alcohol. These strategies can be further classified into acid-catalyzed protocols and transglycosylation reactions.

Acid-Catalyzed Glycosylation Protocols

Acid-catalyzed glycosylation, a long-established method, facilitates the reaction between a sugar and an alcohol. In the context of propargyl β-D-glucopyranoside synthesis, this typically involves the reaction of D-glucose with propargyl alcohol in the presence of an acid catalyst. The mechanism proceeds through the protonation of the anomeric hydroxyl group of glucose, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This electrophilic species is then attacked by the hydroxyl group of propargyl alcohol to form the desired glycoside. scholaris.ca

A significant challenge in acid-catalyzed glycosylation is controlling the stereoselectivity at the anomeric center. Often, a mixture of α and β anomers is produced. youtube.com The ratio of these anomers is influenced by various factors, including the nature of the catalyst, solvent, and reaction temperature. To favor the β-anomer, specific reaction conditions and catalysts can be employed.

| Catalyst | Solvent | Key Features |

| Protonic Acids (e.g., H₂SO₄, HCl) | Propargyl Alcohol (as solvent and reactant) | Traditional method, often leads to a mixture of anomers. scholaris.ca |

| Lewis Acids (e.g., BF₃·OEt₂) | Dichloromethane | Can offer improved stereoselectivity under optimized conditions. |

| Gold(I) Catalysts | Dichloromethane | Enables stereoinvertive glycosylation with specific donors. nih.gov |

Table 1: Examples of Catalysts in Acid-Catalyzed Glycosylation

Transglycosylation Strategies

Transglycosylation offers an alternative enzymatic or chemical approach to forming glycosidic bonds. In this method, a glycosyl donor transfers its sugar moiety to an acceptor molecule, in this case, propargyl alcohol. nih.gov This process can be catalyzed by glycosidases under conditions that favor synthesis over hydrolysis. nih.gov The efficiency and selectivity of transglycosylation are highly dependent on the choice of enzyme, the nature of the glycosyl donor, and the reaction conditions, such as pH and the concentration of the acceptor. nih.gov

One of the key advantages of enzymatic transglycosylation is the potential for high stereoselectivity, often yielding the β-glycoside exclusively due to the specific nature of the enzyme's active site. nih.gov

| Enzyme Type | Glycosyl Donor | Acceptor | Key Features |

| β-Glucosidase | Cellobiose | Propargyl Alcohol | High β-selectivity, reaction conditions can be tuned to favor transglycosylation over hydrolysis. nih.gov |

| β-Glucanase | β-Glucans | Stevioside (as an example of a complex acceptor) | Demonstrates the potential for using complex donors and acceptors in transglycosylation. nih.gov |

Table 2: Examples of Transglycosylation Systems

Functionalization and Derivatization Routes

These methods involve the introduction of the propargyl group onto a pre-existing glucose or glucoside molecule. This can be achieved through anomeric propargylation, alkylation at other hydroxyl positions, or by employing protecting group strategies to direct the reaction to a specific site.

Anomeric Propargylation

Anomeric propargylation involves the direct attachment of a propargyl group to the anomeric carbon (C-1) of a glucose derivative. This can be achieved through various chemical transformations. A common approach is the Koenigs-Knorr reaction, where a per-O-acetylated glucopyranosyl bromide is reacted with propargyl alcohol in the presence of a promoter, typically a silver or mercury salt. libretexts.orgrsc.org This method generally proceeds with inversion of stereochemistry at the anomeric center, thus a starting α-bromide will yield a β-glycoside.

Another strategy involves the anomeric O-alkylation of a sugar lactol (a cyclic hemiacetal) with a propargyl electrophile, such as propargyl bromide or triflate, under basic conditions. nih.gov The stereochemical outcome of this reaction can be influenced by the base and the protecting groups on the sugar. nih.gov

| Method | Glucose Derivative | Propargylating Agent | Promoter/Base | Stereochemical Outcome |

| Koenigs-Knorr | Tetra-O-acetyl-α-D-glucopyranosyl bromide | Propargyl alcohol | Silver oxide | β-glycoside libretexts.org |

| Anomeric O-alkylation | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Propargyl bromide | Potassium carbonate | Predominantly β-glycoside nih.gov |

Table 3: Anomeric Propargylation Methods

Alkylation at Non-Anomeric Positions (e.g., O-propargylation)

The introduction of a propargyl group at hydroxyl positions other than the anomeric carbon is known as O-propargylation. This is a type of etherification reaction. libretexts.orglibretexts.org To achieve selective propargylation at a specific non-anomeric position, all other hydroxyl groups, including the anomeric one, must be protected. The Williamson ether synthesis is a common method used for this purpose, where a partially protected glucoside is treated with a base (e.g., sodium hydride) to deprotonate the desired hydroxyl group, followed by reaction with propargyl bromide or chloride. researchgate.net

The choice of protecting groups is crucial for directing the propargylation to the intended position and for ensuring their stability under the reaction conditions and their subsequent selective removal.

Protecting Group Strategies in Glycoside Synthesis

Protecting groups are indispensable tools in carbohydrate chemistry, enabling the selective modification of specific hydroxyl groups while others remain masked. nih.govwiley-vch.de In the synthesis of propargyl β-D-glucopyranoside and its derivatives, protecting groups play a critical role in directing the stereochemical outcome of glycosylation and in facilitating regioselective functionalization. nih.gov

Commonly used protecting groups for hydroxyl functions in glucose include acetyl, benzoyl, benzyl (B1604629), and silyl (B83357) ethers. wiley-vch.de For instance, a 2-O-acyl protecting group, such as an acetyl or benzoyl group, can participate in the glycosylation reaction to favor the formation of a 1,2-trans-glycosidic bond, which in the case of glucose, corresponds to the β-anomer. nih.gov This is known as neighboring group participation. In contrast, non-participating groups at the C-2 position, like benzyl ethers, are often used when the formation of a 1,2-cis-glycosidic bond (α-anomer for glucose) is desired, although this can sometimes lead to mixtures. nih.gov

The strategic application and removal of these protecting groups allow for the synthesis of complex and specifically functionalized propargyl glucopyranoside derivatives. scholaris.ca

| Protecting Group at C-2 | Influence on Glycosylation | Typical Product |

| Acetyl (Ac) | Neighboring group participation | 1,2-trans (β-glycoside) nih.gov |

| Benzoyl (Bz) | Neighboring group participation | 1,2-trans (β-glycoside) wiley-vch.de |

| Benzyl (Bn) | Non-participating | Can lead to mixtures, often used for α-glycoside synthesis nih.gov |

Table 4: Influence of C-2 Protecting Groups on Stereoselectivity

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the advantages of highly selective enzymatic catalysis with the versatility of chemical transformations. This hybrid approach is particularly effective for carbohydrate chemistry, where the subtle differences between hydroxyl groups pose a significant challenge for purely chemical methods. Two primary enzymatic strategies are notable for their potential in synthesizing β-glucosides like Propargyl β-D-glucopyranoside: lipase-catalyzed reactions and β-glucosidase-catalyzed glycosylation.

One prominent chemoenzymatic route involves the use of lipases for the regioselective acylation of sugars. Lipases, such as the widely used immobilized Candida antarctica lipase (B570770) B (Novozym 435), can selectively esterify specific hydroxyl groups on an unprotected sugar in non-aqueous solvents. core.ac.ukresearchgate.net This allows for the creation of a selectively protected intermediate that can then be used in a subsequent chemical glycosylation step. For instance, a well-documented procedure is the lipase-catalyzed transesterification of divinyladipate with α-D-glucopyranose to produce the 6-O-vinyladipoyl-D-glucopyranose monomer. nih.gov This enzymatic step precisely targets the primary C-6 hydroxyl group, leaving the other hydroxyls, including the anomeric one, available for further chemical modification. A similar strategy could be envisioned for preparing a propargyl glycoside, where enzymatic protection of the sugar would be followed by a chemical glycosylation and subsequent deprotection.

A more direct enzymatic approach utilizes β-glucosidases. While these enzymes typically catalyze the hydrolysis of β-glucosidic bonds, their catalytic action is reversible. Under controlled conditions, such as in a medium with low water content and a high concentration of an alcohol acceptor (like propargyl alcohol), the equilibrium can be shifted toward synthesis. This process, known as reverse hydrolysis or transglycosylation, forms the desired glycosidic bond with high stereoselectivity for the β-anomer. nih.gov β-glucosidases are highly specific for the β-configuration and the glucose residue. nih.gov The successful application of this method relies on sourcing robust enzymes that can tolerate non-aqueous environments and high substrate concentrations. For example, novel β-glucosidases with high tolerance to glucose, a reaction byproduct that can cause inhibition, have been identified and characterized, demonstrating their potential for synthetic applications. nih.gov

Table 1: Comparison of Chemoenzymatic Strategies for β-Glucoside Synthesis

| Feature | Lipase-Catalyzed Acylation Route | β-Glucosidase-Catalyzed Glycosylation |

|---|---|---|

| Enzyme Type | Lipase (e.g., Candida antarctica lipase B) | β-Glucosidase |

| Primary Role of Enzyme | Regioselective protection/acylation of hydroxyl groups. core.ac.uk | Direct formation of the β-glycosidic bond. |

| Key Principle | Creation of a selectively protected intermediate for chemical glycosylation. | Reverse hydrolysis or transglycosylation. nih.gov |

| Stereoselectivity | Achieved in the subsequent chemical glycosylation step. | Inherently high for the β-anomer due to enzyme specificity. nih.gov |

| Typical Substrates | Unprotected sugar and an acyl donor (e.g., vinyl ester). nih.gov | Glucose donor and an alcohol acceptor (e.g., propargyl alcohol). |

| Advantages | High regioselectivity for protection; well-established methods. | Direct, one-step formation of the target bond; high stereoselectivity. |

| Challenges | Multi-step process (protection, glycosylation, deprotection). | Enzyme stability in organic media; potential product inhibition. nih.gov |

Stereochemical Control in Glycosylation Reactions

The orientation of the glycosidic bond, either α (1,2-cis for glucose) or β (1,2-trans for glucose), is a critical determinant of a glycoside's biological and chemical properties. Achieving high stereoselectivity is a central challenge in carbohydrate synthesis. The choice of glycosyl donor, protecting groups, and reaction conditions all play pivotal roles in directing the outcome of the glycosylation reaction.

Strategies for 1,2-trans Glycoside Synthesis

The synthesis of 1,2-trans glycosides, such as the β-anomer of glucopyranosides, is reliably achieved through a strategy known as neighboring group participation . This is one of the most powerful tools for directing stereoselectivity in glycosylation.

The strategy requires placing a "participating" protecting group, typically an acyl group like acetate (B1210297) or benzoate, at the C-2 position of the glycosyl donor. When the leaving group at the anomeric center (C-1) is activated, the C-2 acyl group attacks the anomeric carbon from the internal face. This forms a stable cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the sugar ring. Consequently, the incoming nucleophile (the glycosyl acceptor, such as propargyl alcohol) can only attack from the opposite, unhindered β-face. This attack proceeds via an Sₙ2-like mechanism, leading exclusively to the formation of the 1,2-trans glycosidic linkage.

Table 2: Common Participating Groups for 1,2-trans Glycoside Synthesis

| Participating Group | Donor Type | Intermediate Formed | Outcome |

|---|---|---|---|

| Acetyl (Ac) | Glucosyl Bromide/Trichloroacetimidate | Acetoxonium ion | High yield of β-glucoside |

| Benzoyl (Bz) | Glycosyl Phosphate | Benzoxonium ion | Stereocontrolled 1,2-trans linkage nih.gov |

| Picolinyl Ether | Glycosyl Donor | Picolinium ion intermediate | Stereoselective 1,2-trans glycosides |

| N-Phthaloyl (Phth) | Glucosamine Donor | Phthalimido-oxazolinium ion | Favors 1,2-trans-glycosidic bond formation |

This method is highly dependable for producing β-D-glucopyranosides and other 1,2-trans glycosides and is a cornerstone of oligosaccharide synthesis.

Anomeric Selectivity in Fischer Glycosylation

The Fischer glycosylation, first reported by Emil Fischer between 1893 and 1895, is a classic method for forming glycosides. researchgate.net It involves the reaction of an unprotected aldose or ketose with an alcohol in the presence of an acid catalyst. researchgate.net While seemingly straightforward, this reaction is an equilibrium process, which presents significant challenges for stereochemical control. researchgate.net

When glucose is reacted with an alcohol like propargyl alcohol under acidic conditions, a complex mixture of products can form, including both α and β anomers as well as both furanose (five-membered ring) and pyranose (six-membered ring) isomers. researchgate.net With shorter reaction times, the kinetically favored furanosides may predominate. However, given sufficient time to reach thermodynamic equilibrium, the reaction favors the most stable product. researchgate.net

For glucose and most other hexoses, the thermodynamically most stable product is the α-anomer of the pyranoside form. researchgate.net This preference is due to the anomeric effect , an electronic stabilization that favors an axial orientation for an electronegative substituent at the anomeric center. Therefore, Fischer glycosylation is generally not a suitable method for the selective synthesis of Propargyl β-D-glucopyranoside, as it preferentially yields the undesired α-anomer. Achieving the β-anomer would require separating it from a complex mixture, resulting in low yields of the target compound.

Advanced Chemical Modifications and Conjugations

Click Chemistry Applications in Glycoconjugate Synthesis

Click chemistry has become an indispensable tool for the synthesis of neoglycoconjugates, molecules that link carbohydrates to other moieties like peptides, lipids, or synthetic scaffolds. nih.gov The reactions are characterized by their high yields, mild reaction conditions, and tolerance of a broad range of functional groups. researchgate.net Propargyl beta-D-glucopyranoside is an ideal building block for these strategies, with its propargyl group poised for reaction with azide-functionalized molecules.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). researchgate.netresearchgate.net This reaction is exceptionally robust and has been widely used in organic synthesis, medicinal chemistry, and bioconjugation. nih.gov The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. nih.gov The resulting triazole ring is not just a linker but is also known to be able to participate in hydrogen bonding and dipole interactions, potentially influencing the biological activity of the final conjugate.

The bio-orthogonality of the CuAAC reaction, meaning neither the alkyne nor the azide group is typically found in natural biological systems, makes it a powerful tool for bioconjugation. researchgate.net this compound can be "clicked" onto azide-modified biomolecules with high specificity. One significant challenge, the potential for copper ions to damage DNA, has been overcome through the development of copper(I)-stabilizing ligands such as tris(benzyltriazolylmethyl)amine (TBTA), enabling the efficient labeling of alkyne-modified DNA. researchgate.net

Beyond nucleic acids, this strategy is used to graft glucose derivatives onto various platforms. For instance, a bifunctional glucose monomer featuring both an azide and a propargyl group has been polymerized on the surface of silica (B1680970) nanoparticles (SiNPs) and at the ends of polyethylene (B3416737) glycol (PEG) chains. nih.gov Click chemistry has also been extensively used to decorate cyclopeptide scaffolds with glycans to mimic the cellular glycocalyx. nih.gov

The CuAAC reaction is a primary method for synthesizing novel carbohydrate structures linked by triazole moieties. By reacting this compound with various organic azides, libraries of glycoconjugates can be rapidly assembled. A notable example is the synthesis of a library of 21 different alpha- and beta-D-glucopyranosyl triazoles, which were subsequently assessed for biological activity. nih.gov

The reaction conditions can be optimized to achieve excellent yields. In one study, the reaction of N-propargylated pyrazolo-pyrimidinones with an azido-glucoside in the presence of CuSO₄·5H₂O and sodium ascorbate (B8700270) under microwave irradiation resulted in 98% yield of the desired triazole-bridged N-glycoside in just 20 minutes. nih.gov This efficiency allows for the creation of diverse molecules, including pseudo-disaccharide iminosugars, by clicking azide-substituted glucose building blocks onto N-propargyl iminosugar scaffolds. nih.gov These synthetic approaches provide access to novel compounds with potential applications as chemical probes or therapeutic agents.

Glycodendrimers are branched, multivalent molecules that present multiple carbohydrate units on their periphery. This multivalency can significantly enhance binding affinity to carbohydrate-binding proteins (lectins) through the "cluster glycoside effect." this compound is a key component in the construction of these complex architectures via CuAAC.

A convergent methodology using click chemistry has been employed to create a series of porphyrin-cored glycodendrimers with 8, 12, 16, or even 24 beta-D-glucopyranose units at the periphery. researchgate.net In this approach, an azide-functionalized dendritic scaffold is "clicked" onto a multi-alkyne functionalized porphyrin core. researchgate.net Similarly, centrally planar triantennary glycoclusters have been synthesized through a threefold Sonogashira cross-coupling of propargyl β-D-glucoside with a 1,3,5-tribromobenzene (B165230) core, showcasing another route to multivalent structures. nih.gov These methods allow for the rapid assembly of complex, well-defined dendritic structures that are crucial for studying multivalent carbohydrate-protein interactions. nih.govrsc.org

The triazole-linked glycoconjugates synthesized from this compound can function as molecular probes and biosensors. By conjugating the glucose moiety to a reporter molecule or a pharmacophore, researchers can create tools to investigate biological processes.

A library of glucopyranosyl triazoles was synthesized and assayed for inhibitory activity against sweet almond β-glucosidase and yeast α-glucosidase, identifying several inhibitors effective in the 100 µM range. nih.gov Such compounds act as molecular probes for enzyme activity and specificity. nih.govmanchester.ac.uk In a similar vein, pseudo-disaccharide iminosugars, formed by clicking glucose azides onto N-propargyl iminosugars, were evaluated as prospective inhibitors of various glycosidases, with some compounds showing potent inhibition of β-amylase. nih.gov

Furthermore, more complex architectures can have sensing capabilities. A porphyrin-cored glycodendrimer, synthesized using CuAAC, was found to exhibit notable sensing abilities for copper (Cu²⁺) ions, demonstrating the potential to create carbohydrate-based biosensors. researchgate.net

| Compound Type | Target Enzyme | Inhibitory Activity Noted | Reference |

|---|---|---|---|

| Library of α/β-D-glucopyranosyl triazoles | Sweet almond β-glucosidase (GH1) | Effective in the 100 µM range | nih.gov |

| Library of α/β-D-glucopyranosyl triazoles | Yeast α-glucosidase (GH13) | Effective in the 100 µM range | nih.gov |

| Piperidine/Azepane pseudo-disaccharide iminosugars | Barley β-amylase | Potent inhibition observed | nih.gov |

| Piperidine/Azepane pseudo-disaccharide iminosugars | Almond β-glucosidase | No inhibitory activity | nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free variant of click chemistry. nih.gov This reaction obviates the need for a potentially toxic metal catalyst, making it highly suitable for applications in living systems. nih.gov The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as a cyclooctyne, which reacts rapidly and selectively with an azide to form a stable triazole. researchgate.netrsc.org

The role of carbohydrates in SPAAC typically involves their modification with an azide group. For example, metabolic labeling experiments use azido-containing monosaccharides, which are incorporated into cellular glycoconjugates. researchgate.net These azide-tagged biomolecules can then be detected by reaction with a probe molecule functionalized with a strained alkyne, such as dibenzocyclooctynol (DIBO). researchgate.net

While this compound contains a terminal alkyne, this group does not possess the requisite ring strain to participate directly in the SPAAC reaction. The reaction relies on specially designed, activated cyclic alkynes. researchgate.net Therefore, in the context of SPAAC, the glucose scaffold is the key component. To utilize SPAAC for studying glucose-related processes, a derivative such as 1-azido-beta-D-glucose would be used as the azide partner to react with a strained alkyne. This strategy has been employed to develop modular platforms for targeted imaging and therapy in cancer research, where a molecule targeting a tumor cell is linked to an imaging agent or drug using SPAAC. nih.gov

Thiol-Ene and Thiol-Yne Reactions for Orthogonal Functionalization

Beyond the widely used azide-alkyne cycloadditions, the alkyne moiety of this compound is an excellent substrate for thiol-yne and thiol-ene reactions. These "click" reactions offer an alternative, powerful strategy for covalent modification, particularly valued for their efficiency and orthogonality, proceeding under mild, often catalyst-free (photoinitiated) conditions.

The thiol-yne reaction , or alkyne hydrothiolation, involves the addition of a thiol across the carbon-carbon triple bond. taylorfrancis.com This process can be initiated by radicals (often using a photoinitiator and UV light) or catalyzed by bases and nucleophiles. researchgate.net The reaction typically proceeds in a stepwise manner, with the addition of a first thiol molecule to the alkyne yielding a vinyl sulfide (B99878) (a thiol-ene adduct). A second thiol can then add across the remaining double bond, leading to a 1,2-dithioether. The regioselectivity of the initial addition can be controlled, yielding either the E or Z vinyl sulfide, depending on reaction conditions, solvent, and catalyst choice. researchgate.net This allows for precise control over the geometry of the resulting conjugate.

The thiol-ene reaction describes the subsequent addition of a thiol to the vinyl sulfide intermediate. nih.gov Like the initial thiol-yne addition, this can be photoinitiated and is highly efficient. nih.gov The ability to perform these reactions sequentially and with different thiols allows for the orthogonal functionalization of the propargyl group, creating bifunctional linkers or complex molecular scaffolds. For instance, reacting this compound first with one equivalent of a specific thiol under controlled conditions can generate a stable vinyl sulfide, which can then be reacted with a different thiol under different conditions. This modularity is a key advantage for creating heterobifunctional molecules.

| Reaction Type | Description | Key Features |

| Thiol-Yne | Addition of a thiol across the alkyne triple bond to form a vinyl sulfide. | Can be radical- or nucleophile-mediated; Stereochemistry (E/Z) is controllable; Forms the basis for further functionalization. researchgate.net |

| Thiol-Ene | Addition of a thiol across the double bond of the resulting vinyl sulfide. | Often photoinitiated; Highly efficient; Allows for the introduction of a second, different functional group. nih.gov |

Integration into Complex Molecular Architectures

The true utility of this compound is realized when it is incorporated as a key structural element into larger, more complex molecules. Its propargyl group serves as a universal anchor for conjugation via click chemistry, enabling the synthesis of novel therapeutic agents, molecular probes, and advanced materials.

Synthesis of Pseudodisaccharide Nucleosides

This compound derivatives are instrumental in the synthesis of pseudodisaccharide nucleosides, which are analogues of natural structures with potential therapeutic applications. In a notable example, N-propargyl glucuronamide-based purine (B94841) nucleosides have been converted into (triazolyl)methyl amide-linked pseudodisaccharide nucleosides. nih.gov This was achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-functionalized glucose derivative, such as methyl 6-azido-glucopyranoside. nih.gov The propargyl group on the first glucuronic acid-derived nucleoside reacts with the azide on the second glucose unit, creating a stable, linking triazole ring that mimics the natural glycosidic bond. nih.gov These novel compounds have shown significant antiproliferative effects in cancer cell lines, with some derivatives inducing apoptosis. nih.gov

Derivatization for Polymeric Scaffolds

The propargyl group is an ideal handle for grafting carbohydrate moieties onto polymeric backbones or surfaces, a process that can dramatically alter the properties of the material, for instance by improving biocompatibility or enabling specific biological recognition. The CuAAC reaction is the method of choice for this application due to its high efficiency and tolerance of diverse functional groups.

An azide-functionalized polymer can be readily reacted with this compound in the presence of a copper(I) catalyst. This "grafting-to" approach results in a polymer decorated with glucose units, often referred to as a "glycopolymer." Such materials are explored for applications in drug delivery, tissue engineering, and as mimics of the natural glycocalyx for studying cell-surface interactions. The triazole linkage formed is exceptionally stable, ensuring the carbohydrate remains covalently attached to the polymeric scaffold under physiological conditions.

Conjugation with Natural Product Scaffolds (e.g., Triterpenoids, Podophyllotoxins)

Glycosylation is a common strategy to improve the pharmacological profile of natural products, often enhancing their solubility, bioavailability, and target specificity. This compound, via click chemistry, provides a modern and highly efficient method for achieving this.

Podophyllotoxin (B1678966) Conjugates: A series of 4β-triazole-linked glucose podophyllotoxin conjugates have been synthesized using a click chemistry approach. In this work, podophyllotoxin was first modified at the C-4 position with an azide group. This azide-bearing natural product was then "clicked" with a propargyl glucoside derivative. The resulting conjugates, which link the glucose unit to the podophyllotoxin scaffold via a triazole ring, demonstrated significantly improved aqueous solubility and potent anticancer activity against a panel of human cancer cell lines, with some compounds showing greater potency than the clinically used drug etoposide.

Triterpenoid (B12794562) Conjugates: The same principle is applied to the modification of triterpenoids, a class of natural products with diverse biological activities, including anticancer and anti-inflammatory effects. To create a triterpenoid-glucose conjugate, the triterpenoid scaffold (e.g., oleanolic or ursolic acid) is first functionalized with an azide group. This is then reacted with this compound using standard CuAAC conditions. The introduction of the glucose moiety via the triazole linker has been shown to improve the physicochemical properties of the parent triterpenoid, including water solubility, which is a common challenge with this class of compounds. These hybrid structures are investigated as new therapeutic leads and molecular probes.

PEGylation Strategies for Linker Development

Polyethylene glycol (PEG) is a polymer widely used to improve the pharmacokinetic properties of therapeutic molecules. Combining PEG with a carbohydrate and a reactive handle creates a powerful heterobifunctional linker. Propargyl-PEG-glucose linkers are commercially available and serve this exact purpose.

These linkers, such as Propargyl-PEG4-beta-D-glucose , feature a propargyl group at one end for reaction with azide-containing molecules (e.g., proteins, peptides, or drug molecules) and a glucose moiety at the other. The PEG chain provides spacing and improves solubility, while the glucose can enhance aqueous solubility and may contribute to targeting glucose-transporter-overexpressing cells, such as many cancer cells. These linkers are particularly popular in the development of Proteolysis-Targeting Chimeras (PROTACs), where precise control over linker length and properties is crucial for optimizing the stability and efficacy of the final ternary complex.

| Linker | Structure | Application |

| Propargyl-PEG4-beta-D-glucose | Propargyl - (CH₂CH₂O)₄ - beta-D-glucose | PROTAC synthesis, bioconjugation |

| Propargyl-PEG5-beta-D-glucose | Propargyl - (CH₂CH₂O)₅ - beta-D-glucose | Click-chemistry ready crosslinker for drug delivery |

Enzymatic and Biochemical Investigations

Propargyl β-D-Glucopyranoside as a Substrate in Enzymology

Propargyl β-D-glucopyranoside functions as a valuable substrate for studying the activity and specificity of enzymes, particularly glycoside hydrolases. It is also a key component in chemoenzymatic synthesis through transglycosylation reactions.

Glycoside hydrolases (GHs) are a widespread class of enzymes that cleave the glycosidic bond between carbohydrates or between a carbohydrate and a non-carbohydrate moiety. ebi.ac.uk The study of their activity and substrate specificity is fundamental to understanding their biological roles. Aryl-β-glucosides are common substrates used for this purpose. nih.gov

In this context, propargyl β-D-glucopyranoside serves as an effective, albeit non-chromogenic, substrate. Similar to the widely used substrate p-nitrophenyl-β-D-glucopyranoside (pNPG), its glycosidic bond is recognized and hydrolyzed by β-glucosidases. nih.govsigmaaldrich.com While the cleavage of pNPG releases a colored p-nitrophenol for easy spectrophotometric detection, the cleavage of propargyl β-D-glucopyranoside releases propargyl alcohol. The utility of this reaction lies in the subsequent detection of either the released alcohol or the remaining glucose, or by derivatizing the product via the alkyne handle for detection. Many GHs, such as those in family 3, exhibit broad specificity and can act on various β-glucosides, making propargyl β-D-glucopyranoside a suitable substrate for probing their activity. nih.gov

Table 1: Comparison of Substrates for Glycoside Hydrolase Assays

| Substrate Name | Enzyme Class | Detection Method | Notes |

|---|---|---|---|

| p-Nitrophenyl-β-D-glucopyranoside (pNPG) | β-Glucosidase | Spectrophotometry | Chromogenic substrate; releases yellow p-nitrophenol upon hydrolysis. nih.govsigmaaldrich.com |

| 4-Methylumbelliferyl-β-D-glucopyranoside (MUG) | β-Glucosidase | Fluorometry | Fluorogenic substrate; releases highly fluorescent 4-methylumbelliferone. nih.govnih.gov |

| Propargyl β-D-glucopyranoside | β-Glucosidase | Indirect/Derivatization | Non-chromogenic; product can be derivatized via "click" chemistry for detection. researchgate.nettaylorfrancis.com |

In addition to hydrolysis, many glycoside hydrolases can catalyze transglycosylation reactions, where a glycosyl moiety is transferred from a donor substrate to an acceptor molecule other than water. nih.gov This capability is harnessed in chemoenzymatic synthesis to create novel glycosides. β-Glucosidases and β-galactosidases have demonstrated the ability to glycosylate a wide range of acceptor molecules. mdpi.comnih.gov

Propargyl β-D-glucopyranoside can be synthesized by using propargyl alcohol as an acceptor for the glucose moiety transferred by a β-glucosidase from a donor substrate. Conversely, and more commonly in synthetic strategies, the propargyl group is first attached to a sugar, and this unit can then be used in further reactions. For instance, propargyl glycosides of disaccharides have been synthesized for use in creating glycoconjugate vaccines. nih.gov In one synthetic approach, a disaccharide was glycosylated with propargyl alcohol to produce a mixture of anomers. nih.gov The propargyl group provides a versatile handle for subsequent conjugation reactions, making it a valuable component in the synthesis of complex carbohydrates.

Table 2: Examples of Transglycosylation Reactions Catalyzed by Glycosidases

| Enzyme | Donor Substrate | Acceptor Molecule | Product Type | Reference |

|---|---|---|---|---|

| β-Galactosidase | Lactose | Tyrosol | Tyrosol β-D-galactoside | mdpi.com |

| β-Glucosidase | Cellobiose | Steviol Glycosides | Glucosylated Steviol Glycosides | nih.gov |

| β-Glucosidase | Activated Glucose Donor | Propargyl Alcohol | Propargyl β-D-glucopyranoside | nih.govmdpi.com |

Enzyme Inhibition and Ligand Binding Studies

The β-D-glucopyranoside structure is a common motif in the design of enzyme inhibitors, particularly for enzymes involved in glucose metabolism and lysosomal storage disorders.

Glycogen Phosphorylase (GP): GP is a critical enzyme in glycogenolysis and a validated target for the development of treatments for type 2 diabetes. nih.gov Many inhibitors of GP are based on the glucose scaffold, as they can effectively bind to the enzyme's active site. nih.govnih.gov Research has focused on various N-acyl-β-D-glucopyranosylamines and C-β-D-glucopyranosyl azoles, which have shown inhibitory constants in the micromolar range. nih.gov These inhibitors function by binding to the catalytic site and stabilizing the inactive T-state conformation of the enzyme. nih.gov While propargyl β-D-glucopyranoside itself is not typically a potent inhibitor, its structure is highly relevant. The propargyl group can be used as a reactive handle to link the glucose moiety to other chemical fragments via copper-catalyzed azide-alkyne cycloaddition ("click" chemistry), enabling the construction of more complex and potentially more potent inhibitors. researchgate.net

Glucocerebrosidase (GCase): GCase is a lysosomal β-glucosidase, and mutations in its encoding gene (GBA) lead to impaired activity, causing Gaucher's disease and increasing the risk for Parkinson's disease. nih.gov Studying the inhibition of GCase is crucial for developing therapeutic strategies. Assays for GCase activity often use fluorogenic substrates like 4-methylumbelliferyl beta-d-glucopyranoside. nih.gov Propargyl β-D-glucopyranoside can be used to develop activity-based probes for GCase. After the enzyme cleaves the glycosidic bond, the propargyl-containing aglycone can be tagged with a reporter molecule, allowing for the quantification of enzyme activity or the labeling of active enzyme molecules in complex biological samples.

Table 3: Examples of β-D-Glucopyranoside-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Mechanism/Significance | Reference |

|---|---|---|---|

| N-Acyl-β-D-glucopyranosylamines | Glycogen Phosphorylase (GPb) | Binds to the active site, with Ki values from 5 to 377 μM. | nih.gov |

| 1-(3-Deoxy-3-fluoro-β-D-glucopyranosyl) pyrimidines | Glycogen Phosphorylase (GPb) | Binds to the catalytic site and stabilizes the inactive T-state. | nih.gov |

| 3-(β-D-Glucopyranosyl)-4-amino pyrazole | Glycogen Phosphorylase (GPb) | Designed to interact with key residues in the active site. |

Applications in Glycobiology Assays

The terminal alkyne of propargyl β-D-glucopyranoside is its most powerful feature for applications in glycobiology, enabling its use in "click" chemistry.

The ability to tag and track carbohydrates is essential for understanding their roles in biological processes. The propargyl group serves as a bio-orthogonal chemical handle, meaning it does not react with biological molecules until a specific reaction partner, typically an azide (B81097), is introduced along with a copper(I) catalyst. researchgate.net This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific ligation method used to construct complex glycosylated structures. researchgate.nettaylorfrancis.com

Propargyl β-D-glucopyranoside can be used as a reporter substrate in metabolic labeling experiments. Once taken up by cells and processed by enzymes, the propargylated sugar can be incorporated into larger glycans. These modified glycans can then be visualized by reaction with a fluorescent azide or captured for proteomic analysis by reaction with a biotin-azide conjugate. This approach allows for the probing of glycan biosynthesis and recognition events. A significant application is in the development of glycoconjugate vaccines. For example, propargyl glycosides of disaccharides specific to the capsular polysaccharides of Streptococcus pneumoniae have been synthesized. nih.gov These can then be conjugated to carrier proteins to enhance the immune response, demonstrating a direct use in probing and manipulating glycan recognition by the immune system. nih.gov

Table 4: Applications of Propargyl Glycosides in Glycobiology

| Application | Methodology | Purpose | Reference |

|---|---|---|---|

| Glycoconjugate Synthesis | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Construction of clusters, dendrimers, polymers, and macrocycles. | researchgate.net |

| Vaccine Development | Synthesis of propargyl disaccharides and conjugation to carriers. | Creation of glycoconjugate vaccines against pathogens like S. pneumoniae. | nih.gov |

| Activity-Based Probing | Enzymatic cleavage followed by click reaction with a reporter tag. | To label active enzymes or quantify their activity in biological samples. | nih.gov |

Development of Enzymatic Assays

Propargyl beta-D-glucopyranoside is an effective substrate for β-glucosidases (E.C. 3.2.1.21), enzymes that hydrolyze terminal, non-reducing β-D-glucosyl residues from glycosides. nih.gov This interaction forms the basis for innovative enzymatic assays. In these assays, the β-glucosidase cleaves the glycosidic bond, releasing the propargyl-containing aglycone. This liberated molecule, now bearing a reactive alkyne group, can be quantified by reacting it with an azide-containing reporter molecule (e.g., a fluorophore or a chromophore) via click chemistry.

This two-step process allows for the highly sensitive detection of β-glucosidase activity. The specificity is derived from the enzyme-substrate interaction, while the signal amplification and versatility come from the subsequent click reaction. This methodology is an alternative to traditional assays that rely on substrates yielding directly colored or fluorescent products. For instance, iminosugar derivatives containing a propargyl group have been used to assess glycosidase inhibition, demonstrating the utility of the propargyl handle in enzymatic evaluations. nih.gov

Table 1: Principle of Enzymatic Assay Using this compound

| Step | Description | Key Molecules | Purpose |

| 1. Enzymatic Cleavage | The assay begins with the incubation of this compound with a sample containing β-glucosidase. | This compound, β-glucosidase | The enzyme catalyzes the hydrolysis of the glycosidic bond. |

| 2. Product Formation | The enzymatic reaction releases glucose and a propargylated aglycone. | Propargylated aglycone | The concentration of the released aglycone is directly proportional to enzyme activity. |

| 3. Click Reaction | An azide-functionalized reporter molecule (e.g., Azide-Fluorophore) and a copper(I) catalyst are added. | Propargylated aglycone, Azide-Reporter, Cu(I) | The alkyne on the aglycone specifically reacts with the azide on the reporter. |

| 4. Detection | The resulting triazole-linked product is quantified using an appropriate method (e.g., fluorescence or absorbance). | Reporter-tagged aglycone | To measure the amount of liberated aglycone, thereby quantifying enzyme activity. |

Analysis of Carbohydrate–Protein Interactions

Understanding the interactions between carbohydrates and proteins is crucial, as these events mediate numerous biological processes, including cell signaling and immune responses. nih.govbiorxiv.org this compound serves as a chemical probe to identify and characterize glycan-binding proteins (GBPs). The glucose portion of the molecule mimics a natural ligand, allowing it to bind to the active site of specific GBPs, such as lectins.

Once the probe is bound to its target protein, the exposed propargyl group is available for a click reaction. By introducing a reporter tag, such as biotin-azide, the protein-probe complex can be covalently labeled. This strategy, a form of activity-based protein profiling (ABPP), facilitates the detection and isolation of the target protein from complex biological mixtures for subsequent identification by techniques like mass spectrometry. researchgate.net This approach allows researchers to move beyond simple binding assays to functionally label and identify specific GBPs in their native environment.

Investigating Cellular Biosynthetic Activity using Tagging Reagents (e.g., O-propargyl-puromycin)

The utility of the propargyl handle extends to the investigation of fundamental biosynthetic processes within living cells. A prominent example is the use of O-propargyl-puromycin (OP-puro or OPP), an analog of the antibiotic puromycin (B1679871), to monitor protein synthesis. nih.govjenabioscience.com Puromycin mimics an aminoacyl-tRNA and is incorporated into the C-terminus of nascent polypeptide chains by the ribosome, causing the premature termination of translation. pnas.orgiupui.edu

OP-puro functions similarly but carries a terminal alkyne group. nih.govpnas.org When introduced to cells, it is incorporated into newly synthesized proteins, effectively tagging them with a bioorthogonal handle. jenabioscience.com These alkyne-tagged proteins can then be visualized by fluorescence microscopy after a click reaction with a fluorescent azide or captured for proteomic analysis using biotin-azide followed by streptavidin affinity purification. nih.govpnas.org A key advantage of the OP-puro method is that it does not require cells to be cultured in methionine-free media, a limitation of other techniques that use methionine analogs like azidohomoalanine (AHA). jenabioscience.com This robust method has been widely applied to image and identify nascent proteomes in various cell types and even whole organisms. nih.govnih.gov

Table 2: Research Findings with O-propargyl-puromycin (OP-puro)

| Finding | Description | Application | Reference(s) |

| Nascent Protein Labeling | OP-puro is incorporated into elongating polypeptide chains, covalently tagging them with an alkyne group. | Imaging, Affinity Purification | nih.govpnas.org |

| Inhibition of Translation | Like puromycin, OP-puro acts as a translation inhibitor, terminating protein synthesis upon incorporation. | Monitoring Protein Synthesis Rates | nih.gov |

| In Situ Detection | Labeled proteins can be detected in fixed cells via click chemistry with fluorescent azides, allowing for microscopic visualization. | Fluorescence Microscopy | nih.govpnas.org |

| Proteomic Identification | OP-puro labeled proteins can be conjugated to biotin-azide, captured, and identified by mass spectrometry. | Proteomics, In situ Proteome ID | pnas.org |

| Cell-Specific Labeling | Combined with genetic tools like puromycin N-acetyltransferase (PAT), OP-puro can be used for cell-type-specific labeling in mixed cell cultures. | Cell-Specific Proteomics | iupui.edunih.gov |

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of propargyl beta-D-glucopyranoside, providing detailed information about the connectivity and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for verifying the identity and purity of this compound. The ¹H NMR spectrum provides information on the number of chemically distinct protons, their local electronic environment, and their scalar coupling interactions with neighboring protons, which helps to establish the relative stereochemistry of the pyranose ring. Key diagnostic signals include the anomeric proton (H-1), which typically appears as a doublet at approximately 4.5 ppm with a large coupling constant (J ≈ 7.8 Hz) characteristic of a β-anomeric configuration due to the trans-diaxial relationship with H-2. The propargyl group introduces a unique set of signals: a triplet for the terminal alkyne proton (≡C-H) around 2.5-2.9 ppm and a doublet for the methylene (B1212753) protons (-O-CH₂-C≡) around 4.3 ppm.

Complementary to ¹H NMR, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. The anomeric carbon (C-1) is a key indicator, resonating at approximately 100-101 ppm. The carbons of the propargyl group are also readily identified, with the terminal alkyne carbon (≡C-H) appearing around 75 ppm, the internal alkyne carbon (-CH₂-C≡) around 80 ppm, and the methylene carbon (-O-CH₂) at a more shielded position around 56-57 ppm.

A representative compilation of NMR data is provided in the tables below.

Interactive Table 1: ¹H NMR Spectroscopic Data for this compound in D₂O

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (Anomeric) | 4.52 | Doublet | 7.8 |

| H-2 | 3.25 | Triplet | 8.4 |

| H-3 | 3.42 | Triplet | 9.0 |

| H-4 | 3.36 | Triplet | 9.3 |

| H-5 | 3.47 | Multiplet | - |

| H-6a | 3.86 | Doublet of doublets | 12.3, 2.1 |

| H-6b | 3.68 | Doublet of doublets | 12.3, 5.4 |

| -OCH₂- (Propargyl) | 4.34 | Doublet | 2.4 |

| ≡C-H (Propargyl) | 2.88 | Triplet | 2.4 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interactive Table 2: ¹³C NMR Spectroscopic Data for this compound in D₂O

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 (Anomeric) | 100.8 |

| C-2 | 73.4 |

| C-3 | 76.3 |

| C-4 | 69.8 |

| C-5 | 75.9 |

| C-6 | 60.9 |

| -OCH₂- (Propargyl) | 56.5 |

| -C≡ (Propargyl) | 79.8 |

| ≡CH (Propargyl) | 75.3 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance by relating the integral of a specific resonance signal to a known standard. In the context of derivatives of this compound, such as those incorporated into polymers or other biomacromolecules, qNMR can be employed to precisely calculate the degree of substitution (DS).

The methodology involves comparing the integral of a unique signal from the substituent (the propargyl group) to a signal from the parent molecule's backbone (the glucopyranoside ring). For instance, the integral of the well-resolved propargylic methylene protons (-OCH₂) can be compared against the integral of the anomeric proton (H-1) of the glucose unit. By normalizing these integrals, one can accurately quantify the average number of propargyl groups attached to each glucose monomer in a modified polysaccharide, providing crucial information for structure-activity relationship studies.

Mass Spectrometry Techniques

Mass spectrometry is essential for determining the exact molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to measure the mass-to-charge ratio (m/z) of an analyte with very high accuracy. This technique provides an experimental mass measurement that can be compared to a calculated theoretical mass, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₉H₁₄O₆), HRMS analysis typically involves detecting the molecule as a sodiated adduct ([M+Na]⁺). The experimentally measured m/z value for this adduct is consistently found to be in excellent agreement with the calculated value, confirming the elemental composition and lending further support to the structural assignment made by NMR.

Interactive Table 3: HRMS Data for this compound

| Ion | Elemental Formula | Calculated m/z | Found m/z |

| [M+Na]⁺ | C₉H₁₄O₆Na | 241.0683 | 241.0682 |

Advanced Spectroscopic Probes

The unique chemical functionality of this compound enables its use as a specialized spectroscopic probe in advanced research applications.

The terminal alkyne of the propargyl group serves as an excellent tag for Raman spectroscopy in chemical biology. The carbon-carbon triple bond (C≡C) stretching vibration gives rise to a sharp, intense signal in a region of the Raman spectrum (approximately 2100–2200 cm⁻¹) that is largely devoid of signals from endogenous biomolecules like proteins, lipids, and nucleic acids. This "cellular silent region" allows for the specific and sensitive detection of the alkyne tag with minimal background interference.

Researchers can metabolically incorporate this compound or its derivatives into cellular systems. Subsequently, techniques like stimulated Raman scattering (SRS) microscopy can be used to visualize the spatial distribution and dynamics of these tagged molecules in living cells, providing powerful insights into glycosylation and other biological processes without the need for bulky fluorescent labels.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of propargyl beta-D-glucopyranoside. These methods, based on the principles of quantum mechanics, allow for the detailed analysis of molecular structure, energy, and electronic properties.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies on glucopyranoside derivatives typically focus on optimizing the molecular geometry to its lowest energy state and analyzing the frontier molecular orbitals (FMOs) — the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.infounimas.my

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting a molecule's chemical reactivity and kinetic stability. banglajol.info A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more polarizable. mdpi.com

While specific DFT studies on this compound are not extensively documented in the reviewed literature, analysis of related glucopyranoside esters provides insight into the expected findings. For instance, DFT calculations on methyl α-D-glucopyranoside derivatives have shown that the introduction of different acyl groups can influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity. banglajol.info It is anticipated that the propargyl group, with its electron-withdrawing alkyne moiety, would influence the electronic properties of the glucopyranose ring.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Glucopyranoside Derivatives from DFT Studies

| Compound/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (ΔE in eV) | Source |

| Methyl α-D-glucopyranoside 2,6-di-O-pentanoate | - | - | - | banglajol.info |

| Methyl α-D-glucopyranoside 3,4-di-O-laurate | - | - | - | banglajol.info |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | mdpi.com |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | - | - | - | bohrium.com |

Energetic and Kinetic Evaluations of Chemical Reactions

The propargyl group itself is a versatile functional handle for various chemical transformations, most notably in "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Computational studies of these reactions can elucidate the reaction mechanism, the role of the catalyst, and the factors influencing the reaction's efficiency and regioselectivity.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of this compound and its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). bohrium.com This method is instrumental in drug discovery and glycobiology for understanding how a carbohydrate may interact with the active site of an enzyme or a binding site of a lectin.

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. The results provide insights into the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and a predicted binding energy or docking score. A lower docking score generally indicates a more favorable binding interaction.

While docking studies specifically featuring this compound are not prevalent in the searched literature, numerous studies on other glucopyranoside derivatives demonstrate the utility of this approach. For example, docking studies have been used to rationalize the inhibitory activity of glucopyranoside esters against fungal enzymes like lanosterol (B1674476) 14α-demethylase. banglajol.infobohrium.com

Table 2: Illustrative Molecular Docking Scores of Glucoside Derivatives with Various Protein Targets

| Ligand | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source |

| Methyl α-D-glucopyranoside 2,6-di-O-pentanoate | Fungal CYP51 (4UYL) | -8.1 | Not Specified | banglajol.info |

| Methyl α-D-glucopyranoside 3,4-di-O-myristate | Fungal CYP51 (4UYL) | -8.7 | Not Specified | banglajol.info |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside crotonate | Lanosterol 14α-demethylase (3JUS) | -8.8 | Not Specified | bohrium.com |

| Coumarin-isatin derivative 5p | α-glucosidase | Not Specified | Hydrophobic and hydrogen interactions | unimas.my |

Molecular Dynamics Simulations (MDS)

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the system. For this compound, MD simulations can be used to study its conformational dynamics in solution or to assess the stability of its complex with a protein, as predicted by molecular docking.

In a typical MD simulation of a protein-ligand complex, the system is solvated in a box of water molecules, and the trajectories of all atoms are calculated over time (typically nanoseconds). Analysis of these trajectories can reveal the stability of the ligand in the binding pocket, the persistence of key intermolecular interactions, and the flexibility of different parts of the protein and ligand. Parameters such as the root-mean-square deviation (RMSD) of the atomic positions are often calculated to quantify the stability of the system over the simulation time. A stable RMSD suggests that the complex has reached equilibrium and the binding mode is stable.

Conformational Analyses of Glycosyl Intermediates

The biological activity and chemical reactivity of glycosides are highly dependent on their three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, this involves determining the conformation of the pyranose ring and the orientation of the propargyl group relative to the ring (the glycosidic linkage).

It is well-established that for β-D-glucopyranosides, the pyranose ring predominantly adopts a stable chair conformation, specifically the ⁴C₁ conformation, where all the bulky substituents (hydroxyl groups and the aglycone) are in equatorial positions, minimizing steric hindrance. unimas.my

The flexibility of the molecule is largely determined by the rotation around the glycosidic bonds. For this compound, these are the C1-O1 and O1-C(propargyl) bonds. The relative orientation of the aglycone with respect to the sugar ring is described by the torsion angles φ (phi) and ψ (psi). Computational methods can be used to generate a Ramachandran-like plot for these torsion angles to identify the low-energy conformations of the glycosidic linkage.

Studies on Reaction Mechanisms and Stereoselectivity Prediction

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms and predicting the stereochemical outcomes of glycosylation reactions and subsequent transformations of the resulting products. For a molecule such as this compound, computational studies focus on two primary areas: the formation of the β-glycosidic bond with propargyl alcohol and the reactions involving the propargyl group itself, most notably 1,3-dipolar cycloadditions.

The synthesis of this compound, and more commonly its protected form, propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, involves the formation of a glycosidic bond between a glucose donor and propargyl alcohol. taylorfrancis.com The stereoselective formation of the β-anomer is a significant challenge in carbohydrate chemistry. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the factors that govern this stereoselectivity.

Studies on glycosylation reactions reveal a mechanistic continuum between a unimolecular SN1-type pathway, which proceeds through a transient oxocarbenium ion intermediate, and a bimolecular SN2-type pathway. The preferred pathway and the resulting stereoselectivity are influenced by numerous factors, including the nature of the glycosyl donor, the leaving group, the promoter or catalyst, and the nucleophilicity of the acceptor alcohol. researchgate.net

For the formation of β-glucosides, neighboring group participation by a protecting group at the C-2 position of the glucose donor is a common strategy to ensure high stereoselectivity. However, in the absence of such a participating group, the prediction of stereoselectivity becomes more complex. DFT calculations can model the transition states for both the α- and β-attack on the oxocarbenium ion intermediate. The relative energies of these transition states determine the kinetic product ratio. Recent advancements have even seen the application of machine learning models, trained on DFT-calculated data, to predict glycosylation stereoselectivity with considerable accuracy. nih.gov These models can take into account various reaction parameters to forecast the α/β product distribution. nih.gov

Once this compound is formed, the terminal alkyne of the propargyl group serves as a versatile functional handle for further chemical modifications. The most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields 1,4-disubstituted 1,2,3-triazole-linked glycoconjugates. taylorfrancis.comresearchgate.netresearchgate.net

Theoretical studies, again primarily using DFT, have been instrumental in understanding the mechanism and regioselectivity of this cycloaddition. The reaction mechanism is complex, involving the formation of a copper(I) acetylide intermediate. Frontier Molecular Orbital (FMO) theory is often used to rationalize the observed regioselectivity. In a polar cycloaddition, the most favorable pathway typically involves the interaction between the most electrophilic center of one reactant and the most nucleophilic center of the other. researchgate.net DFT-based reactivity indices, such as electrophilic and nucleophilic Parr functions, can be calculated to predict these interactions and thus the regiochemical outcome of the reaction between a propargyl glycoside and an azide (B81097).

The table below summarizes key computational approaches and their applications in studying reactions relevant to this compound.

| Reaction Type | Computational Method | Key Findings and Predictions |

| β-Glycosylation | DFT (e.g., B3LYP functional) | Calculation of transition state energies for α- and β-attack to predict kinetic product ratios. Elucidation of SN1 vs. SN2 character. researchgate.net |

| β-Glycosylation | Machine Learning (trained on DFT data) | Prediction of stereoselectivity based on multiple reaction parameters (donor, acceptor, temperature), achieving high accuracy. nih.gov |

| Azide-Alkyne Cycloaddition | DFT with FMO analysis | Rationalization of regioselectivity by analyzing the energies and coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the azide and the copper-acetylide intermediate. |

| Azide-Alkyne Cycloaddition | DFT (Parr functions) | Prediction of the most favorable two-center interactions between the most nucleophilic and electrophilic sites on the reactants, thus determining the regioselectivity. researchgate.net |

In a DFT study on the addition of a thiol or alcohol to propargyl cyanamides, a related system, the reaction was found to proceed through a series of steps including nucleophilic attack on the cyano group followed by an intramolecular attack on the alkyne. researchgate.net While the substrate is different, such studies provide a framework for the computational investigation of the reactivity of the propargyl group in this compound with various nucleophiles.

Q & A

Q. What toxicity considerations are critical when using this compound in preclinical studies?

- Methodological Answer: Acute toxicity profiling (OECD 423) in rodents assesses LD and organ-specific effects. Genotoxicity assays (Ames test, micronucleus) evaluate mutagenic potential. Chronic exposure studies (28-day repeat dose) monitor hepatic/renal biomarkers, with comparative toxicokinetics to human β-glucoside analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.